4,8-dimethylthieno[2,3-f][1]benzothiole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethylthieno2,3-fbenzothiole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4,8-dimethylthieno2,3-fbenzothiole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethylthieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,8-Dimethylthieno2,3-fbenzothiole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,8-dimethylthieno2,3-fbenzothiole and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed bioactivities. For example, the compound may inhibit certain enzymes or interact with cellular receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Thieno2,3-fbenzothiole : The parent compound without the methyl groups.
- 4-Methylthieno2,3-fbenzothiole : A derivative with a single methyl group.
- 8-Methylthieno2,3-fbenzothiole : Another derivative with a single methyl group.
Uniqueness
4,8-Dimethylthieno2,3-fbenzothiole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electronic properties, making it distinct from its analogs .
Properties
Molecular Formula |
C12H10S2 |
---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
4,8-dimethylthieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C12H10S2/c1-7-9-3-5-14-12(9)8(2)10-4-6-13-11(7)10/h3-6H,1-2H3 |
InChI Key |
KIXYFUIWGAMYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CSC2=C(C3=C1SC=C3)C |
Origin of Product |
United States |
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